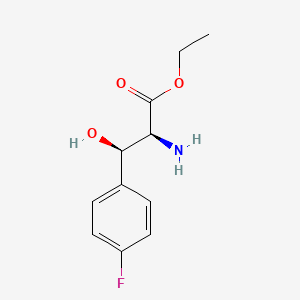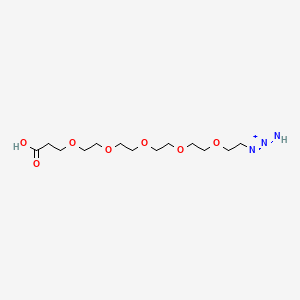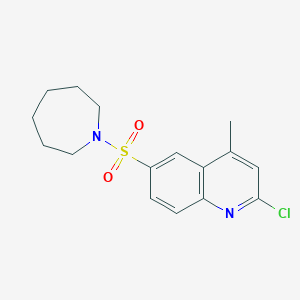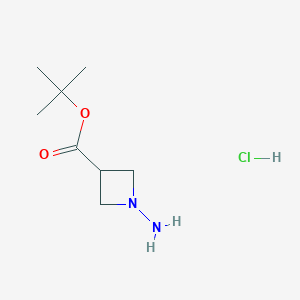![molecular formula C23H23ClN6O B12456775 1-(5-chloro-2-methylphenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12456775.png)
1-(5-chloro-2-methylphenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(5-CHLORO-2-METHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(2-METHOXYPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties .
Méthodes De Préparation
The synthesis of 1-[1-(5-CHLORO-2-METHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(2-METHOXYPHENYL)PIPERAZINE typically involves multi-step organic reactions. One common method includes the condensation of 5-chloro-2-methylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by cyclization with formamide to yield the pyrazolo[3,4-d]pyrimidine core. The final step involves the coupling of this core with 2-methoxyphenylpiperazine under appropriate conditions .
Analyse Des Réactions Chimiques
1-[1-(5-CHLORO-2-METHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(2-METHOXYPHENYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Halogen substitution reactions can occur, especially at the chloro group, using nucleophiles like amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions with various aryl or alkyl halides.
Applications De Recherche Scientifique
1-[1-(5-CHLORO-2-METHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(2-METHOXYPHENYL)PIPERAZINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-[1-(5-CHLORO-2-METHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(2-METHOXYPHENYL)PIPERAZINE involves the inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound binds to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-[1-(5-CHLORO-2-METHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(2-METHOXYPHENYL)PIPERAZINE include other pyrazolo[3,4-d]pyrimidine derivatives such as:
- 1-(5-Chloro-2-methylphenyl)-3-(2-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
- 1-(5-Chloro-2-methylphenyl)-3-(2-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-ol These compounds share similar structural features but may differ in their biological activities and specific applications .
Propriétés
Formule moléculaire |
C23H23ClN6O |
|---|---|
Poids moléculaire |
434.9 g/mol |
Nom IUPAC |
1-(5-chloro-2-methylphenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C23H23ClN6O/c1-16-7-8-17(24)13-20(16)30-23-18(14-27-30)22(25-15-26-23)29-11-9-28(10-12-29)19-5-3-4-6-21(19)31-2/h3-8,13-15H,9-12H2,1-2H3 |
Clé InChI |
TZXGGWPGSJZDAA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)Cl)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=C5OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[18-(4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B12456706.png)
![1'-Phenylthiocarbamoyl-[1,4']bipiperidinyl-4'-carboxylic acid amide](/img/structure/B12456710.png)

![3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl benzoate](/img/structure/B12456718.png)
![N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]biphenyl-4-carboxamide](/img/structure/B12456720.png)
![(1S,2R,5R,7R,8R,9R,11R,13S,14R)-15-[4-[4-(3-aminophenyl)triazol-1-yl]butyl]-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B12456726.png)



![N-(3-{[2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)-2-methylpropanamide](/img/structure/B12456748.png)
![N'~1~,N'~5~-bis[(3-chloro-1-benzothiophen-2-yl)carbonyl]pentanedihydrazide](/img/structure/B12456760.png)
![N-{1-[1-(4-bromophenyl)-1H-tetrazol-5-yl]cyclohexyl}-4-methylaniline](/img/structure/B12456769.png)

